

# An In-depth Technical Guide to the Post-Translational Modifications of Occludin

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## Compound of Interest

Compound Name:	Occlusin
CAS No.:	101839-93-4
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## Introduction

Occludin, a 65-kDa integral membrane protein, is a critical component of tight junctions (TJs), contributing significantly to their stabilization and the maintenance of optimal barrier function in epithelial and endothelial tissues.[1] The dynamic regulation of TJ integrity and permeability is paramount for tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer, stroke, and inflammatory diseases.[1] The functional plasticity of occludin is intricately controlled by a variety of post-translational modifications (PTMs), which modulate its localization, protein-protein interactions, and turnover. This technical guide provides a comprehensive overview of the key PTMs of occludin, with a focus on phosphorylation, ubiquitination, and proteolytic cleavage. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the field.

## Phosphorylation of Occludin

Reversible phosphorylation is a primary mechanism for regulating occludin function and TJ dynamics.[1] Occludin is predominantly phosphorylated on serine and threonine residues in resting epithelial cells, which is generally associated with its assembly and stabilization at the tight junction. Conversely, increased tyrosine phosphorylation and dephosphorylation of serine/threonine residues are often linked to TJ disruption.[2]

## Quantitative Analysis of Occludin Phosphorylation Sites

Mass spectrometry-based proteomics has been instrumental in identifying specific phosphorylation sites on occludin. The following table summarizes key identified phosphorylation sites and their associated kinases and functional roles.

Phosphorylation Site	Kinase(s)	Species	Method of Identification	Functional Consequence	Reference(s)
Serine/Threonine Phosphorylation					
Ser490	PKC $\beta$ , PKC $\eta$	Bovine, Human	Mass Spectrometry, In vitro kinase assay	Prerequisite for VEGF-induced ubiquitination, leading to endocytosis and increased permeability. Attenuates interaction with ZO-1.	[1][3][4][5][6]
Thr403/Thr404	PKC $\eta$ , PKC $\zeta$	Human, Canine	Site-directed mutagenesis, In vitro kinase assay	Promotes occludin localization to tight junctions.	[6][7]
Ser408	Casein Kinase 2 (CK2)	Human	Site-directed mutagenesis, In vitro kinase assay	Attenuates interaction with ZO-1, allowing for claudin pore formation.	[6]
Thr382/Ser507	Rho kinase	Human	Mass Spectrometry	Observed in brains of HIV-1 encephalitis patients.	[6]

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Tyrosine  
Phosphorylation

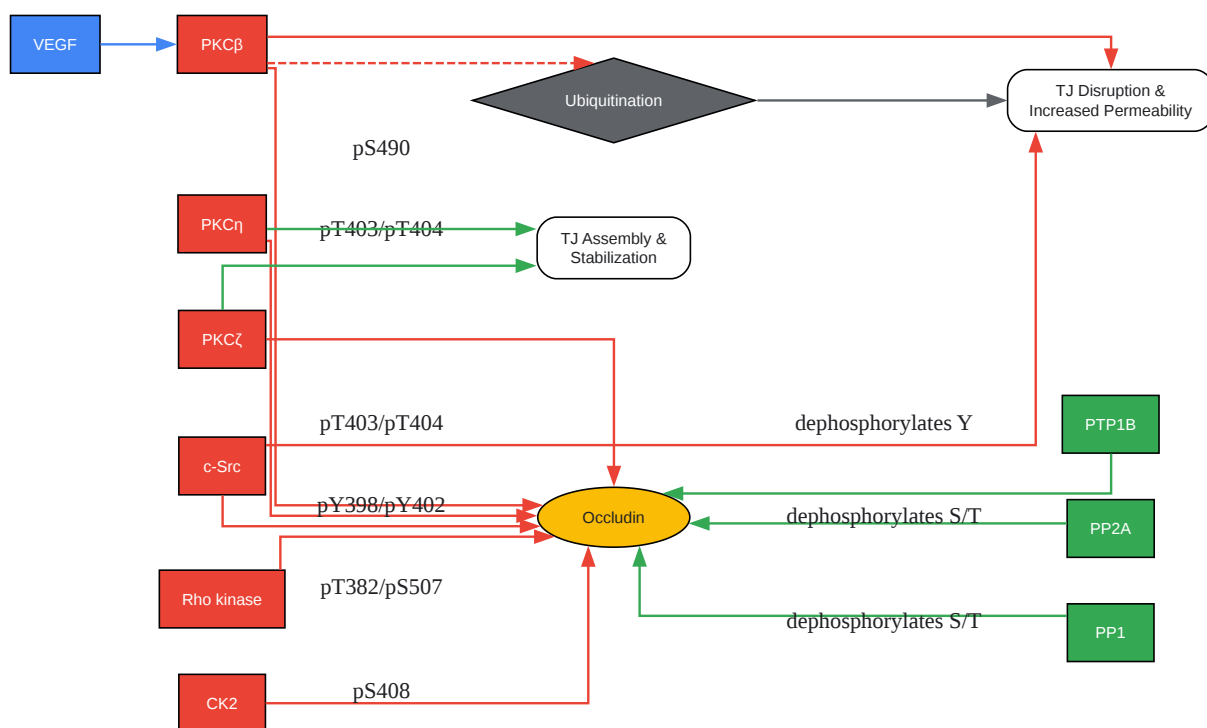
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Tyr398/Tyr402	c-Src	Human, Canine	Site-directed mutagenesis, In vitro kinase assay	Regulates H2O2-induced TJ disruption; attenuates interaction with ZO-1 and ZO-3.	[6][7]
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## Signaling Pathways of Occludin Phosphorylation

The phosphorylation state of occludin is dynamically regulated by a balance between various protein kinases and phosphatases.



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Caption: Regulation of Occludin Phosphorylation.

## Experimental Protocols for Studying Occludin Phosphorylation

This protocol describes the immunoprecipitation of occludin from cell lysates for subsequent analysis, such as Western blotting.

Materials:

- Ice-cold PBS
- Ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails)
- Anti-occludin antibody
- Protein A/G magnetic beads or agarose slurry
- Microcentrifuge
- Rocker or orbital shaker

Procedure:

- Wash cultured cells twice with ice-cold PBS.
- Lyse the cells by adding ice-cold modified RIPA buffer and incubating on ice for 30 minutes with gentle rocking.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new pre-chilled tube.
- Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with rotation.
- Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Add the anti-occludin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C with rotation.

- Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
- After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
- Boil the samples for 5 minutes to elute the proteins.
- Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

This protocol outlines the detection of phosphorylated occludin by Western blotting.

Materials:

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Tris-buffered saline with 0.1% Tween 20 (TBST)
- Blocking buffer (5% BSA in TBST)
- Primary antibodies (phospho-specific occludin antibody and total occludin antibody)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary phospho-specific occludin antibody diluted in blocking buffer overnight at 4°C.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To determine the total amount of occludin, the membrane can be stripped and re-probed with an antibody against total occludin.

## Ubiquitination of Occludin

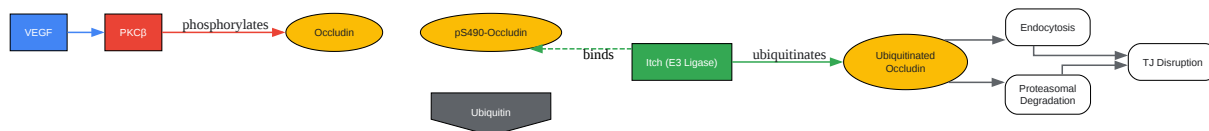
Ubiquitination is another crucial PTM that regulates the trafficking and degradation of occludin, thereby influencing TJ stability.<sup>[1]</sup>

## Key Regulators and Sites of Occludin Ubiquitination

The HECT domain-containing E3 ubiquitin ligase, Itch, has been identified as a key enzyme that mediates the ubiquitination of occludin.<sup>[8][9]</sup> This process is often linked to the endocytosis and subsequent degradation of occludin. A critical interplay exists between phosphorylation and ubiquitination, where the phosphorylation of Ser490 on occludin is a prerequisite for its ubiquitination by Itch, particularly in response to stimuli like VEGF.<sup>[1][4]</sup>

Ubiquitination Site(s)	E3 Ligase(s)	Interacting Domain(s)	Functional Consequence	Reference(s)
Not fully mapped	Itch	Occludin N-terminus binds to Itch WW domains	Proteasomal degradation, endocytosis, increased permeability	[8][9]
Not fully mapped	Nedd4-2	Not specified	Delays tight junction formation	[8]
Not fully mapped	MARCH3	Not specified	Regulates endothelial permeability	[8]

## Signaling Pathway of Occludin Ubiquitination



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Caption: VEGF-induced Occludin Ubiquitination Pathway.

## Experimental Protocol for In Vitro Ubiquitination Assay

This protocol describes an in vitro assay to assess the ubiquitination of occludin.

Materials:

- Recombinant E1 activating enzyme

- Recombinant E2 conjugating enzyme (e.g., UbcH5c)
- Recombinant E3 ligase (e.g., Itch)
- Recombinant ubiquitin
- Recombinant occludin (or a specific domain) as substrate
- ATP
- Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- SDS-PAGE sample buffer

#### Procedure:

- Set up the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical reaction includes: E1, E2, E3, ubiquitin, substrate, and ATP in the reaction buffer.
- Include negative controls, such as reactions lacking E1, E2, E3, or ATP.
- Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-2 hours.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Boil the samples for 5 minutes.
- Analyze the reaction products by SDS-PAGE and Western blotting using an anti-occludin antibody or an anti-ubiquitin antibody to detect higher molecular weight ubiquitinated species.

## Proteolytic Cleavage of Occludin

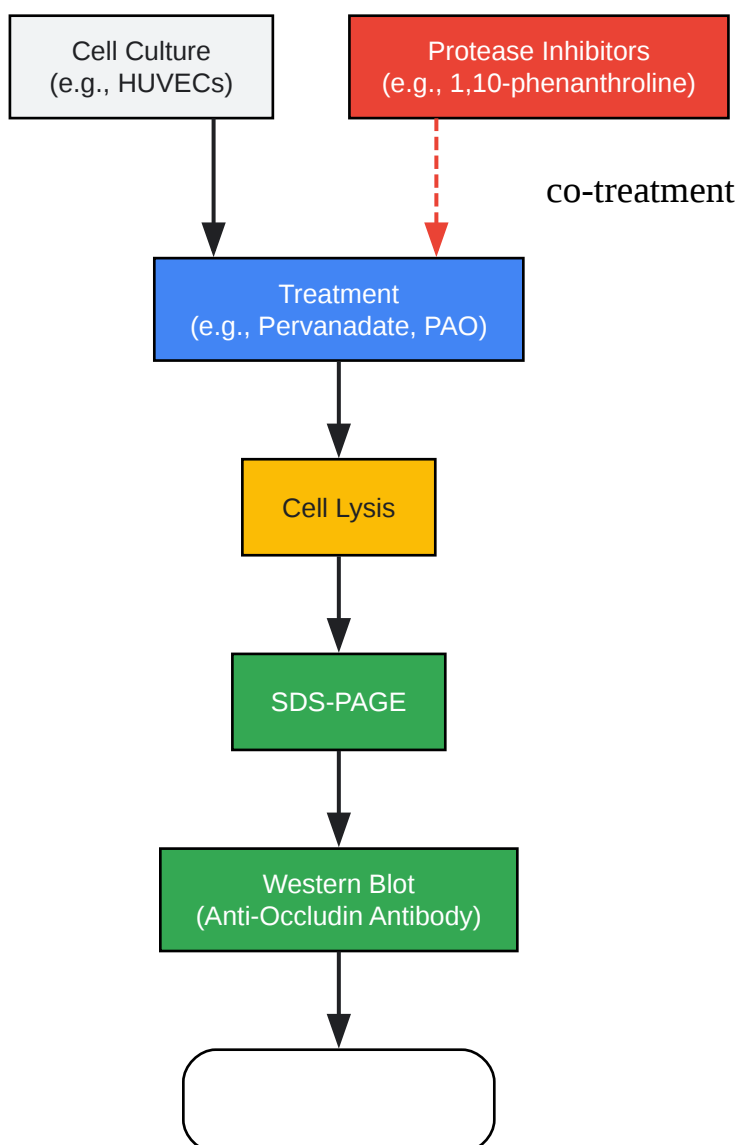
Proteolysis of occludin is an irreversible PTM that leads to the disruption of tight junctions and is implicated in both physiological and pathological processes.<sup>[1]</sup>

## Proteases and Cleavage Sites

Several classes of proteases have been shown to cleave occludin, resulting in the generation of inactive fragments.

Protease Family	Specific Protease(s)	Context	Consequence	Reference(s)
Matrix Metalloproteinases (MMPs)	MMP-2, MMP-9, MMP-3	Endothelial barrier disruption, inflammation	Cleavage of occludin, increased permeability	[1][10]
Caspases	Caspase-3	Apoptosis	Cleavage of occludin at Asp320, TJ disruption	[11][12]
Cysteine Proteases	Calpains, Der p 1	Bacterial infection, allergic response	Cleavage of occludin, increased epithelial permeability	[1][13]
Serine Proteases	Not specified	Allergen exposure	Cleavage of occludin, increased epithelial permeability	[1]

## Experimental Workflow for Analyzing Occludin Proteolysis



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